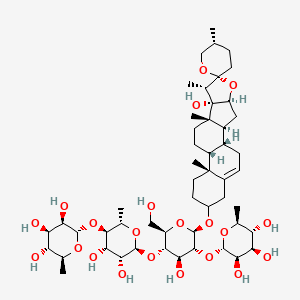

Pennogenin tetraglycoside

Description

Properties

CAS No. |

67527-02-0 |

|---|---|

Molecular Formula |

C51H82O21 |

Molecular Weight |

1031.2 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8S,9S,12R,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C51H82O21/c1-20-10-15-50(63-19-20)24(5)51(62)31(72-50)17-29-27-9-8-25-16-26(11-13-48(25,6)28(27)12-14-49(29,51)7)67-47-43(71-45-38(59)35(56)33(54)22(3)65-45)40(61)42(30(18-52)68-47)70-46-39(60)36(57)41(23(4)66-46)69-44-37(58)34(55)32(53)21(2)64-44/h8,20-24,26-47,52-62H,9-19H2,1-7H3/t20-,21+,22+,23+,24-,26?,27-,28-,29+,30-,31+,32+,33+,34-,35-,36+,37-,38-,39-,40+,41+,42-,43-,44+,45+,46+,47-,48+,49+,50-,51-/m1/s1 |

InChI Key |

FBFJAXUYHGSVFN-WGOKCJDNSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@@H]5[C@H]4CC=C6[C@@]5(CCC(C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)O)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)O)C)OC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The isolation of pennogenin tetraglycoside typically involves antifungal assay-guided fractionation of methanolic crude extracts from plants like Cestrum nocturnum. The process includes several steps of purification and identification using spectroscopic means .

Industrial Production Methods

Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data focuses on its extraction and purification from natural sources rather than synthetic production.

Chemical Reactions Analysis

Types of Reactions

Pennogenin tetraglycoside undergoes various chemical reactions, including:

Oxidation: This reaction can modify the steroidal backbone of the compound.

Reduction: This reaction can alter the glycosidic bonds.

Substitution: This reaction can replace specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield de-glycosylated products.

Scientific Research Applications

Antifungal Activity

One of the most significant applications of pennogenin tetraglycoside is its antifungal properties. Research has demonstrated its effectiveness against several fungal pathogens, notably Fusarium solani and Fusarium kuroshium, which are responsible for severe agricultural losses due to their role in plant diseases such as Fusarium dieback.

Case Study: Antifungal Efficacy

In a study conducted on the antifungal activity of this compound, it was isolated from Cestrum nocturnum and tested against Fusarium kuroshium. The results indicated that this compound exhibited notable mycelial growth inhibition, making it a promising candidate for developing natural antifungal agents in agriculture .

Table 1: Antifungal Activity of this compound

| Pathogen | Inhibition Percentage (%) | Concentration (mg/mL) |

|---|---|---|

| Fusarium solani | 49.7 | 2 |

| Fusarium kuroshium | Significant inhibition | 2 |

Uterine Contractility

Another significant application of this compound is in gynecological health, particularly in inducing uterine contractions. It has been identified as an active ingredient in total steroidal saponins extracted from Paris polyphylla, which are traditionally used in Chinese medicine for treating abnormal uterine bleeding.

Insecticidal Properties

This compound also exhibits insecticidal activity, making it relevant for pest control in agriculture. Studies have shown that extracts containing this compound can effectively reduce larval populations of various pest species.

Case Study: Insecticidal Efficacy

In a study evaluating the insecticidal properties of extracts from Paris polyphylla, this compound was found to be more effective against larvae compared to other fractions. This suggests its potential use as a natural pesticide, reducing reliance on synthetic chemicals .

Table 3: Insecticidal Activity of Extracts Containing this compound

| Extract Type | Larval Mortality (%) | Concentration (mg/mL) |

|---|---|---|

| Crude Extract | 75 | 10 |

| Fraction A | 60 | 10 |

| This compound | 85 | 5 |

Mechanism of Action

Pennogenin tetraglycoside exerts its effects through several molecular pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Classification of Steroidal Saponins

Steroidal saponins are categorized based on their aglycone structure (spirostanol, furostanol) and glycosylation patterns. Key structural variations include:

- Aglycone Type: Pennogenin (spirostanol) vs. diosgenin (spirostanol) or tigogenin (furostanol).

- Glycosylation: Number (mono- to pentaglycosides), position (C-3, C-17), and linkage (1→2, 1→4) of sugar moieties.

Table 1: Structural Comparison of Selected Steroidal Saponins

Antifungal Activity and Structure-Activity Relationships (SAR)

Key Findings:

- Glycosylation Degree: Pentaglycosides (e.g., compound 14 in ) show broader antifungal spectra (e.g., Aspergillus fumigatus) than tetraglycosides. Triglycosides (e.g., Protodioscin) are active against C. albicans, while mono-/diglycosides (e.g., diosgenin derivatives) lack activity . this compound’s unique efficacy against F. kuroshium highlights pathogen-specific targeting, likely due to its C-17 hydroxylation and rhamnose-glucose arrangement .

- Sugar Linkage and Composition: α-1→4 and α-1→2 rhamnose linkages in this compound enhance solubility and membrane interaction compared to β-linked sugars in borassosides . Glucose at the terminal position may facilitate binding to fungal cell wall components .

Table 2: Antifungal Activity of Selected Saponins

Biological Activity

Pennogenin tetraglycoside (Tg) is a steroidal saponin derived from the rhizome of Paris polyphylla and has been identified as a compound with significant biological activities. This article explores its effects on myometrial contractions, antifungal properties, and the underlying mechanisms of action.

Background

this compound has been extensively studied for its ability to induce contractions in rat myometrial tissues, which is crucial for understanding its potential therapeutic applications in gynecology.

Experimental Findings

In vitro studies demonstrated that Tg induces dose-dependent myometrial contractions and enhances the phosphorylation of myosin light chain (MLC20). The signaling pathways involved include:

- Phospholipase C (PLC)-Inositol Triphosphate (IP3) Pathway : Tg stimulates intracellular calcium release, leading to muscle contraction. The use of calcium channel blockers confirmed that calcium influx is essential for Tg-induced contractions .

- RhoA/Rho Kinase (ROK) Pathway : Inhibition of ROK significantly reduced Tg's contractile effects, indicating that this pathway also plays a critical role in mediating the compound's actions .

The following table summarizes the findings from various studies on Tg's effects on myometrial contractions:

| Study Reference | Dose (µM) | Effect on Contraction | Mechanism Involved |

|---|---|---|---|

| Wang et al. (2012) | 1.25 - 5.0 | Increased contraction | PLC-IP3 pathway |

| Wang et al. (2012) | 400 | Enhanced MLC20 phosphorylation | RhoA/ROK signaling |

2. Antifungal Activity

Isolation and Identification

this compound was isolated from Cestrum nocturnum and identified as an antifungal agent against Fusarium solani and Fusarium kuroshium. The compound exhibited significant inhibition of mycelial growth in these pathogenic fungi, highlighting its potential as a natural fungicide .

Case Study Findings

In a study focusing on antifungal activity, the following results were observed:

- Growth Inhibition : At concentrations of 0.5 mg/mL, Tg caused approximately 60% inhibition against F. kuroshium, indicating strong antifungal properties .

- Mechanism of Action : The exact mechanism by which Tg exerts its antifungal effects remains to be fully elucidated; however, it is hypothesized to involve disruption of fungal cell membranes or interference with cellular metabolism.

3. Conclusion

This compound demonstrates significant biological activities, particularly in inducing myometrial contractions through specific signaling pathways and exhibiting antifungal properties against several pathogenic fungi. These findings suggest that Tg could have therapeutic applications in treating uterine disorders and fungal infections.

Q & A

Q. What are the primary biochemical mechanisms by which Pennogenin tetraglycoside induces smooth muscle contraction?

this compound (Tg) triggers smooth muscle contraction via dose- and time-dependent increases in intracellular calcium ([Ca²⁺]i) and myosin light chain 20 (MLC20) phosphorylation. Key mechanisms include activation of phospholipase C (PLC)-inositol trisphosphate (IP3) signaling, which elevates [Ca²⁺]i, and RhoA/Rho kinase (ROK) pathways, which enhance calcium sensitization. These pathways converge to activate myosin light chain kinase (MLCK), driving MLC20 phosphorylation and contraction. Methodological validation involves calcium imaging (Fluo-4-AM) and Western blot analysis of MLC20 phosphorylation .

Q. How does the structural configuration of this compound influence its bioactivity?

this compound is a steroidal saponin with a tetra-glycosidic chain (3-O-α-L-rhamnose-(1→4)-α-L-rhamnose-(1→4)-[α-L-rhamnose-(1→2)]-β-D-glucose) attached to the pennogenin aglycone. This structure facilitates membrane interactions and receptor binding, critical for activating calcium-dependent signaling. Comparative studies with triglycoside analogs highlight the necessity of the fourth rhamnose unit for maximal efficacy in uterine contraction assays .

Q. What experimental models are commonly used to study this compound’s effects on smooth muscle?

Rat uterine smooth muscle cells (myometrium) are the primary in vitro model, offering high sensitivity to Tg-induced contractions. Ex vivo organ bath setups are used to measure tension changes, while calcium flux is quantified via fluorescent indicators (Fluo-4-AM). Inhibitors like ML-7 (MLCK) and Y27632 (ROK) validate pathway specificity .

Advanced Research Questions

Q. How do PLC-IP3 and RhoA/ROK signaling pathways cross-regulate during Tg-induced contractions?

PLC-IP3 and RhoA/ROK pathways operate synergistically: PLC-IP3 increases [Ca²⁺]i, activating MLCK, while RhoA/ROK inhibits myosin phosphatase, prolonging MLC20 phosphorylation. Contradictions arise in tissue-specific contexts; for example, in vascular smooth muscle, RhoA dominates, whereas uterine tissue relies more on PLC-IP3. Dual inhibition experiments (e.g., U73122 for PLC and Y27632 for ROK) reveal compensatory crosstalk, necessitating tissue-specific pathway mapping .

Q. What methodological challenges arise when quantifying Tg’s dose-dependent effects on MLC20 phosphorylation?

Challenges include:

- Temporal resolution : Phosphorylation peaks within 2–5 minutes post-Tg exposure, requiring rapid sampling .

- Signal saturation : High Tg doses (>100 µM) non-specifically activate parallel pathways (e.g., PKC), confounding MLCK-specific effects. Dose-response curves should be validated with kinase inhibitors .

- Cell heterogeneity : Subpopulations of smooth muscle cells exhibit variable calcium handling, necessitating single-cell imaging or flow-sorted populations .

Q. How do contradictory findings regarding Tg’s therapeutic window in uterine motility studies inform experimental design?

While Tg promotes contractions, excessive doses (>200 µM) induce sustained tonic contractions, risking tissue hypoxia in ex vivo models. Researchers must balance efficacy (EC₅₀ ~50 µM) with physiological relevance by incorporating viability assays (e.g., lactate dehydrogenase release) and normalizing contraction metrics to baseline motility .

Q. What advanced techniques can elucidate Tg’s off-target interactions in calcium signaling networks?

- Patch-clamp electrophysiology : To identify ion channels (e.g., TRPC6) modulated by Tg .

- Phosphoproteomics : For global kinase/phosphatase activity profiling post-Tg exposure .

- RNAi screens : To silence candidate receptors (e.g., GPCRs) and assess pathway dependency .

Methodological Best Practices

- Calcium imaging : Use Pluronic F-127 to enhance Fluo-4-AM loading efficiency in smooth muscle cells .

- Inhibitor controls : Pre-treat cells with ML-7 (10 µM) or Y27632 (20 µM) for 30 minutes to confirm pathway specificity .

- Data normalization : Express contraction force as a percentage of KCl-induced maximal response to account for tissue variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.